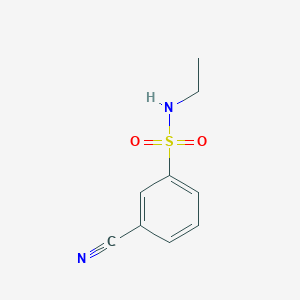

3-Cyano-n-ethylbenzene-1-sulfonamide

Description

Significance of the Benzene (B151609) Sulfonamide Core in Chemical Biology and Medicinal Chemistry

The benzene sulfonamide moiety is a cornerstone in drug discovery and development. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net The structural and electronic features of the sulfonamide group allow it to act as a versatile pharmacophore, capable of engaging with various biological targets. This has led to the development of numerous clinically significant drugs. nih.gov The ability of the sulfonamide group to mimic or antagonize the function of p-aminobenzoic acid (PABA), a crucial component in bacterial folic acid synthesis, was a foundational discovery in chemotherapy. researchgate.net Furthermore, sulfonamides are known to inhibit enzymes like carbonic anhydrase, which is implicated in various physiological processes. researchgate.net

Contextualizing 3-Cyano-N-ethylbenzene-1-sulfonamide within Advanced Sulfonamide Research

Advanced research in the field of sulfonamides often involves the strategic modification of the core benzene sulfonamide structure to enhance potency, selectivity, and pharmacokinetic properties. The introduction of various substituents onto the benzene ring or the sulfonamide nitrogen allows for the fine-tuning of the molecule's biological activity. Research into derivatives of N-ethyl-N-methylbenzenesulfonamide has explored their potential as antimicrobial and antiproliferative agents. ju.edu.jo Similarly, studies on 3-aminobenzenesulfonamide (B1265440) derivatives have been conducted to screen for antimicrobial and cytotoxic activity. researchgate.net The placement of a cyano group, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's electronic properties and its potential interactions with biological targets.

Scope and Research Objectives for Comprehensive Investigation of the Chemical Compound

This article aims to provide a focused and detailed examination of this compound. The primary objectives are to:

Present its fundamental chemical and physical properties.

Outline a plausible synthetic pathway based on established chemical reactions.

Discuss its placement within the broader landscape of sulfonamide research, drawing on studies of structurally related compounds.

This investigation will rely on a careful review of available chemical data and related scientific literature to construct a scientifically accurate profile of this specific compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEVGKCGQHFCTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 3 Cyano N Ethylbenzene 1 Sulfonamide

The fundamental characteristics of a chemical compound are essential for its study and application. The following table summarizes the key physical and chemical properties of 3-Cyano-N-ethylbenzene-1-sulfonamide.

| Property | Value |

| IUPAC Name | 3-cyano-N-ethylbenzenesulfonamide |

| CAS Number | 56542-61-1 |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.26 g/mol |

| Melting Point | 84-85 °C |

| Physical Form | Powder |

| InChI Key | CTEVGKCGQHFCTE-UHFFFAOYSA-N |

| SMILES | CCNS(=O)(=O)c1cccc(c1)C#N |

Data sourced from publicly available chemical databases.

Synthesis and Characterization

Established Synthetic Pathways for N-Substituted Benzene (B151609) Sulfonamides

The conventional synthesis of N-substituted benzene sulfonamides, including this compound, typically revolves around the formation of the sulfonamide bond through sulfonylation reactions and the strategic introduction of the desired substituents on the aromatic ring and the nitrogen atom.

Routes Involving Sulfonylation Reactions

The cornerstone of N-substituted benzene sulfonamide synthesis is the reaction between a sulfonyl chloride and a primary or secondary amine. In the context of this compound, the key intermediate is 3-cyanobenzenesulfonyl chloride. This precursor is commercially available and can be synthesized from 3-aminobenzoic acid through diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent chlorination.

Once 3-cyanobenzenesulfonyl chloride is obtained, it is reacted with ethylamine to form the desired sulfonamide. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general scheme for this sulfonylation reaction is presented below:

A general representation of the sulfonylation of an amine with a sulfonyl chloride.

A general representation of the sulfonylation of an amine with a sulfonyl chloride.The reaction conditions for sulfonylation can be optimized to achieve high yields. Key parameters include the choice of solvent, temperature, and the stoichiometry of the reactants and the base.

Strategies for Introducing Cyano and Ethyl Moieties

Introduction of the Cyano Moiety:

The cyano group is often introduced at the beginning of the synthetic sequence, as seen with the use of 3-cyanobenzenesulfonyl chloride. However, modern cross-coupling reactions provide alternative routes. Palladium-catalyzed cyanation of aryl halides or sulfonates is a powerful method for introducing a nitrile function onto an aromatic ring. For instance, a 3-bromobenzenesulfonamide derivative could be subjected to a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide or potassium ferrocyanide, to install the cyano group. nih.govnih.gov This approach is particularly useful for accessing a variety of substituted benzonitriles from common precursors.

Introduction of the Ethyl Moiety:

The ethyl group is typically introduced via the N-alkylation of a primary sulfonamide. The reaction of 3-cyanobenzenesulfonamide with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate, can yield the desired N-ethylated product. This method, known as the Hinsberg reaction, is a classic approach for the synthesis of N-alkylsulfonamides.

Alternatively, more recent methods for N-alkylation involve transition metal catalysis. For example, copper-catalyzed N-alkylation of sulfonamides with alcohols offers a greener alternative to the use of alkyl halides. ionike.com In this case, 3-cyanobenzenesulfonamide could be reacted with ethanol in the presence of a copper catalyst. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as an efficient method. acs.org

Novel Methodologies for the Synthesis of this compound Derivatives

Recent advances in organic synthesis have opened up new avenues for the preparation of this compound derivatives with greater efficiency and structural diversity.

Exploration of Diverse Coupling Reactions

Modern cross-coupling reactions have significantly expanded the toolkit for synthesizing complex sulfonamides. As mentioned earlier, palladium- and copper-catalyzed cyanation reactions are prime examples of how these methods can be used to introduce the cyano group onto the benzene ring at a late stage of the synthesis. nih.govnih.govresearchgate.net This allows for the synthesis of a library of cyanated sulfonamides from a common halogenated precursor.

Furthermore, other cross-coupling reactions can be employed to modify the aromatic ring of this compound. For instance, Suzuki, Heck, and Sonogashira couplings could be used to introduce various substituents at other positions of the benzene ring, starting from a suitably functionalized precursor (e.g., a bromo- or iodo-substituted 3-cyanobenzenesulfonamide).

Design and Synthesis of Hybrid Sulfonamide Structures

The sulfonamide scaffold can be integrated with other pharmacologically relevant moieties to create hybrid molecules with potentially enhanced or novel biological activities. For example, the synthesis of benzenesulfonamides bearing functionalized imidazole derivatives has been reported. mdpi.com A similar strategy could be employed to link a this compound core to various heterocyclic systems. This can be achieved by designing precursors that contain reactive handles suitable for coupling with other molecules. For instance, an amino- or carboxyl-functionalized this compound could serve as a versatile intermediate for the synthesis of such hybrid structures through amide bond formation or other condensation reactions.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

The classical sulfonylation of an amine with a sulfonyl chloride proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The role of the base is to deprotonate the resulting sulfonamidinium salt, yielding the final sulfonamide and the hydrochloride salt of the base.

For the palladium-catalyzed cyanation of an aryl halide, the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., from Zn(CN)₂), and finally reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net

In the case of copper-catalyzed N-alkylation of sulfonamides with alcohols, a "borrowing hydrogen" mechanism is often proposed. ionike.com This involves the copper catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate and a copper hydride species. The sulfonamide then condenses with the aldehyde to form an imine, which is subsequently reduced by the copper hydride to afford the N-alkylated sulfonamide and regenerate the copper catalyst.

Rhodium-catalyzed C-H activation and annulation reactions, which can be used to synthesize complex sulfonamide derivatives, typically proceed via the formation of a rhodacycle intermediate. nih.gov This intermediate is formed through the directed C-H activation of the N-benzoylsulfonamide. Subsequent insertion of an olefin and reductive elimination leads to the formation of the final product.

The following table summarizes the key synthetic reactions and their proposed mechanistic pathways:

| Reaction | Key Reactants | Catalyst/Reagent | Proposed Mechanism |

| Sulfonylation | 3-Cyanobenzenesulfonyl chloride, Ethylamine | Base (e.g., Pyridine) | Nucleophilic attack of amine on sulfonyl chloride |

| N-Alkylation | 3-Cyanobenzenesulfonamide, Ethyl iodide | Base (e.g., K₂CO₃) | Sₙ2 reaction |

| Pd-catalyzed Cyanation | 3-Bromobenzenesulfonamide, Zn(CN)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) | Oxidative addition, transmetalation, reductive elimination |

| Cu-catalyzed N-Alkylation | 3-Cyanobenzenesulfonamide, Ethanol | Cu catalyst (e.g., Cu(OAc)₂) | Borrowing hydrogen |

| Rh-catalyzed C-H Activation | N-(3-cyanobenzoyl)sulfonamide, Olefin | Rh catalyst (e.g., [RhCp*Cl₂]₂) | C-H activation, rhodacycle formation, insertion, reductive elimination |

Reaction Mechanism Elucidation via Computational Approaches

While specific computational studies on the reaction mechanism of this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamides has been the subject of theoretical investigations, primarily using Density Functional Theory (DFT). These studies provide a foundational understanding of the reactivity and potential reaction pathways applicable to this compound and its analogues.

Computational methods, particularly DFT, are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. For sulfonamide synthesis, which commonly involves the reaction of a sulfonyl chloride with an amine, DFT calculations can model the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, the subsequent departure of the chloride leaving group, and the final deprotonation step.

Studies on related sulfonamides have employed DFT to investigate their electronic structure and reactivity. For instance, the analysis of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map is another useful tool derived from computational calculations that visualizes the charge distribution and predicts reactive sites for electrophilic and nucleophilic attack. researchgate.net

In the context of sulfonamide degradation, which can be relevant to understanding their stability and metabolic pathways, DFT has been used to study the reaction mechanisms with radicals like the hydroxyl radical (•OH). researchgate.net These studies have shown that the reaction can proceed via different pathways, such as hydrogen atom transfer (HAT) or radical addition-elimination, depending on the specific site of attack on the sulfonamide molecule. researchgate.net Such computational insights are invaluable for predicting the chemical behavior of this compound in various chemical environments.

Table 1: Representative Computational Methods Applied to Sulfonamide Derivatives

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction mechanism studies, electronic structure analysis | Identification of transition states, reaction intermediates, activation energies, HOMO-LUMO analysis. researchgate.netresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity | Determination of sites for electrophilic and nucleophilic attack. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | Identification of electron-rich and electron-poor regions, predicting sites of interaction. researchgate.net |

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral sulfonamide analogues is a significant area of research, driven by the importance of enantiomerically pure compounds in various fields. Several strategies have been successfully employed to introduce chirality into sulfonamide structures.

One prominent approach is the use of chiral auxiliaries. For example, optically active sulfonamides can be prepared from chiral starting materials like (1S)-(+)-10-camphorsulfonamide. drexel.edu This chiral auxiliary can be modified and used to direct the stereochemical outcome of subsequent reactions. drexel.edu

Catalytic enantioselective methods offer a more efficient and atom-economical route to chiral sulfonamides. For instance, the palladium-catalyzed N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides has been developed to synthesize N-C axially chiral sulfonamides with good enantioselectivity. nih.gov The use of chiral ligands, such as the (S,S)-Trost ligand, is crucial for achieving high levels of asymmetric induction. nih.gov

Another strategy involves the asymmetric oxidation of sulfides to chiral sulfoxides, which can then be further elaborated into chiral sulfonamides. This transformation can be achieved using chiral oxidizing agents or catalysts. acs.org For example, chiral 2-sulfamyloxaziridines have been shown to be highly effective reagents for the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity. acs.org

The diastereoselective reduction of prochiral substrates is also a viable method. For instance, the reduction of benzylidene sulfinamides derived from a homochiral cyclic sulfinamide can lead to the formation of chiral amines, which can then be converted to the corresponding sulfonamides. rsc.org The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and the presence of additives. rsc.org

Table 2: Examples of Stereoselective Synthesis of Sulfonamide Analogues

| Method | Chiral Source/Catalyst | Substrate Type | Stereoselectivity (ee/de) |

| Chiral Auxiliary | (1S)-(+)-10-camphorsulfonamide | Various | >98% ee (after recrystallization) drexel.edu |

| Catalytic N-allylation | (S,S)-Trost ligand-Pd complex | N-(2-arylethynyl-6-methylphenyl)sulfonamides | up to 92% ee nih.gov |

| Asymmetric Oxidation | Chiral 2-sulfamyloxaziridines | Sulfides | High enantioselectivity acs.org |

| Diastereoselective Reduction | Homochiral cyclic sulfinamide | Benzylidene sulfinamides | Reversible diastereoselectivity rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of this compound by providing information on the chemical environment, connectivity, and spatial relationships of its hydrogen and carbon atoms.

The ¹H NMR spectrum provides a distinct signature for each unique proton in the molecule. The analysis involves predicting the chemical shift (δ), the spin-spin splitting pattern (multiplicity), and the relative number of protons (integration) for each signal.

The ethyl group (–CH₂CH₃) attached to the sulfonamide nitrogen is expected to produce two distinct signals. The methyl (CH₃) protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. docbrown.info The methylene protons, being directly attached to the electron-withdrawing sulfonamide group, would be shifted further downfield. These protons would be split into a quartet by the methyl protons and could also exhibit coupling to the N-H proton, resulting in a more complex multiplet like a doublet of quartets.

The benzene ring is 1,3-disubstituted, meaning it will have four aromatic protons in unique chemical environments. This substitution pattern typically results in a complex series of multiplets in the aromatic region of the spectrum, generally observed between 6.5 and 8.5 ppm. researchgate.net

The sulfonamide proton (–SO₂NH–) is characteristically found at a high chemical shift, often in the range of 8.78 to 11.3 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.orgresearchgate.net It is expected to appear as a triplet from coupling to the two protons of the ethyl group's methylene unit.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ethyl -CH₃ | ~ 1.2 | Triplet (t) | 3H |

| Ethyl -CH₂- | ~ 3.1 - 3.3 | Doublet of Quartets (dq) or Multiplet (m) | 2H |

| Aromatic H (H-2, H-4, H-5, H-6) | ~ 7.8 - 8.4 | Multiplets (m) | 4H |

| Sulfonamide N-H | ~ 8.8 - 11.0 | Triplet (t) | 1H |

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Due to the molecule's asymmetry, a total of eight distinct carbon signals are expected: two for the ethyl group, one for the nitrile group, and five for the benzene ring (four C-H and two quaternary C's).

The ethyl group carbons would appear in the upfield region, with the terminal methyl (CH₃) carbon appearing at a lower chemical shift than the methylene (CH₂) carbon, which is deshielded by the adjacent nitrogen atom. docbrown.info

The nitrile carbon (–C≡N) has a characteristic chemical shift in the range of 115-125 ppm. wisc.edu

The aromatic carbons produce signals in the approximate range of 120-145 ppm. The two quaternary carbons—one attached to the sulfonamide group (C-1) and one to the cyano group (C-3)—would be identifiable by their lack of signal in a DEPT-135 experiment. Their precise shifts are influenced by the strong electron-withdrawing effects of their respective substituents. The remaining four aromatic carbons would appear as methine (C-H) signals.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -C H₃ | ~ 15 |

| Ethyl -C H₂- | ~ 40 |

| Nitrile -C ≡N | ~ 117 |

| Aromatic C-H | ~ 125 - 135 |

| Aromatic C-SO₂ / C-CN | ~ 135 - 145 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, COSY would show cross-peaks between the ethyl CH₃ and CH₂ protons, the CH₂ and the N-H protons, and among the adjacent protons on the aromatic ring, helping to trace the connectivity. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. It would definitively link the predicted ¹H and ¹³C signals for the ethyl and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

From the CH₂ protons to the C-1 of the benzene ring.

From the aromatic protons to the nitrile carbon.

From the aromatic protons to neighboring carbons, which would confirm the 1,3-substitution pattern. psu.edu

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum is rich with information confirming the key structural features of this compound.

Sulfonamide Group (–SO₂NH–): This group gives rise to several strong, characteristic bands. The N-H stretching vibration typically appears as a single peak around 3300-3200 cm⁻¹. ripublication.com The most prominent features are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. rsc.org

Nitrile Group (–C≡N): The carbon-nitrogen triple bond stretch is a very sharp and diagnostically useful absorption, though often of medium to weak intensity, appearing in the 2260-2220 cm⁻¹ region.

Aromatic and Aliphatic Groups: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Sulfonamide | ~ 3250 | Medium |

| Aromatic C-H Stretch | Benzene Ring | ~ 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | ~ 2980 - 2850 | Medium |

| C≡N Stretch | Nitrile | ~ 2230 | Medium-Sharp |

| C=C Stretch | Benzene Ring | ~ 1600 - 1450 | Medium-Variable |

| S=O Asymmetric Stretch | Sulfonamide | ~ 1350 | Strong |

| S=O Symmetric Stretch | Sulfonamide | ~ 1160 | Strong |

Raman spectroscopy provides complementary vibrational information to FT-IR. While polar groups like S=O are strong in IR, non-polar or symmetric bonds often produce strong Raman signals.

For this compound, the nitrile (–C≡N) stretch around 2230 cm⁻¹ would be a particularly prominent feature in the Raman spectrum, often showing a stronger signal than in the IR spectrum. researchgate.net The symmetric S=O stretch (~1160 cm⁻¹) and the aromatic ring "breathing" modes would also be expected to be strong. Raman spectroscopy is an excellent confirmatory technique, especially for identifying the cyano functionality and the core aromatic structure. mdpi.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules with minimal fragmentation, making it ideal for determining molecular weight. nih.govsemanticscholar.org For this compound (C₉H₁₀N₂O₂S), ESI-MS in positive ion mode would primarily show the protonated molecular ion, [M+H]⁺.

Under collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS), the [M+H]⁺ ion undergoes fragmentation. A characteristic fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net This occurs through a rearrangement process that is influenced by substituents on the aromatic ring. nih.gov Other expected fragmentations include cleavage of the S-N bond and the aryl-S bond. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

| Ion Description | Proposed Formula | m/z (monoisotopic) |

| Protonated Molecule | [C₉H₁₀N₂O₂S + H]⁺ | 211.05 |

| Loss of SO₂ | [C₉H₁₁N₂]⁺ | 147.09 |

| Cleavage of S-N bond | [C₇H₄NO₂S]⁺ | 166.00 |

| Cleavage of S-N bond | [C₂H₆N]⁺ | 44.05 |

| Cleavage of aryl-S bond | [C₆H₄CN]⁺ | 102.03 |

This table represents predicted fragmentation patterns based on the general behavior of aromatic sulfonamides in ESI-MS/MS.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. nih.govmdpi.com For this compound, HRMS would confirm its molecular formula, C₉H₁₀N₂O₂S, by measuring the exact mass of the protonated molecule [M+H]⁺.

The theoretical exact mass of the [M+H]⁺ ion is 211.05357 Da. An experimental HRMS measurement within a narrow mass tolerance (typically <5 ppm) of this value would validate the elemental composition. uniroma1.it This high level of accuracy is also applied to fragment ions, aiding in the confident structural assignment of the product ions generated during tandem mass spectrometry experiments. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring.

The primary absorptions are due to π → π* transitions of the aromatic system. libretexts.org The presence of the electron-withdrawing sulfonamide and cyano groups, conjugated with the benzene ring, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituents can cause a shift in the absorption bands compared to unsubstituted benzene. Additionally, n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the sulfonyl group and the nitrogen of the cyano group, may also be observed, though they are typically weaker than π → π* transitions. The absorption maxima are also sensitive to solvent polarity. biointerfaceresearch.com For the related compound benzenesulfonamide (B165840), absorption maxima are noted at 218 nm and 264 nm. sielc.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Substituted Benzene Ring | ~200-280 nm |

| n → π | Sulfonyl Group (S=O) | Longer wavelength, low intensity |

| n → π* | Cyano Group (C≡N) | Longer wavelength, low intensity |

X-ray Crystallographic Analysis for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. nih.gov

The crystal packing of this compound is governed by a network of intermolecular interactions, which dictate the formation of its supramolecular assembly. ias.ac.in For sulfonamides, strong intermolecular hydrogen bonds are the primary driving forces for crystal packing. nih.govresearchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |

| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonyl) | Dimer, Chain |

| Weak Hydrogen Bond | C-H (aromatic) | O=S (sulfonyl) | 3D Network |

| Weak Hydrogen Bond | C-H (aromatic/ethyl) | N≡C (cyano) | 3D Network |

| π-π Stacking | Benzene Ring | Benzene Ring | Stacked Columns/Layers |

Computational Chemistry and Molecular Modeling Approaches for 3 Cyano N Ethylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energy levels, and various electronic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. scielo.br This process minimizes the total energy of the molecule by adjusting the positions of its atoms. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral angles. For 3-Cyano-N-ethylbenzene-1-sulfonamide, DFT calculations would identify the most stable conformation, considering the rotational freedom around the S-N bond and the C-C bond of the ethyl group. Such studies on similar sulfonamide structures have shown that DFT calculations can accurately predict these geometric parameters. scielo.br

Interactive Table 1: Predicted Geometric Parameters for this compound Note: The following data is illustrative of typical results from a DFT calculation and is not from a published study on this specific molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the region from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scielo.brresearchgate.net For this compound, FMO analysis would show that the HOMO is likely distributed over the benzene (B151609) ring, while the LUMO may be concentrated around the cyano and sulfonamide groups, which are electron-withdrawing.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies Note: This data is hypothetical and represents typical values obtained from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. joaquinbarroso.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. joaquinbarroso.com A key aspect of NBO analysis is the study of hyperconjugation, which involves charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. The energy associated with these interactions (E(2)) quantifies their contribution to the molecule's stability. capes.gov.br For this compound, NBO analysis would reveal stabilizing interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. chemrxiv.orgucsb.edu It is invaluable for predicting how a molecule will interact with other chemical species. chemrxiv.org The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net In this compound, the MEP map would likely show strong negative potential around the sulfonyl oxygens and the nitrogen of the cyano group, identifying them as sites for hydrogen bonding and electrophilic interaction. Conversely, the hydrogen atom on the sulfonamide nitrogen would appear as a region of positive potential.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.gov

IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. For the target molecule, this would predict characteristic stretching frequencies for the C≡N, S=O, and N-H bonds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts of ¹H and ¹³C atoms for Nuclear Magnetic Resonance (NMR) spectroscopy. docbrown.info

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions between molecular orbitals, which correspond to the absorption wavelengths in a UV-Vis spectrum.

Interactive Table 3: Comparison of Predicted and Expected Spectroscopic Data Note: Predicted values are illustrative. Experimental ranges are typical for the functional groups.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While quantum calculations focus on the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations explore how a molecule interacts with biological targets, such as proteins or enzymes. nih.gov These methods are central to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred binding mode and orientation of a ligand (in this case, this compound) within the active site of a target protein. nih.govnih.gov The process generates various poses and scores them based on binding energy, with lower scores typically indicating a more favorable interaction. nih.gov Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Sulfonamides are known inhibitors of enzymes like carbonic anhydrase, which would be a logical target for such a study.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, simulating the movements of atoms and molecules over time. mdpi.comfrontiersin.org Starting from a pose predicted by molecular docking, an MD simulation assesses the stability of this binding mode. nih.gov By analyzing parameters like the Root Mean Square Deviation (RMSD), researchers can determine if the ligand remains stably bound in the active site or if it drifts away, providing a more rigorous evaluation of its potential as an inhibitor.

Virtual Screening and Binding Affinity Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netyoutube.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. youtube.com For a compound like this compound, virtual screening can be employed to identify its potential biological targets.

The process often begins with molecular docking, a simulation procedure that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking algorithms generate numerous possible binding poses and rank them using scoring functions that estimate the binding affinity. igi-global.com These scoring functions calculate the free energy of binding by considering various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. researchgate.net While these methods are approximate, they are fast enough for high-throughput screening. nih.gov

The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery. nih.gov Computational methods for predicting binding affinity range from fast but approximate scoring functions to more accurate but computationally intensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov Recent advancements have also seen the rise of machine learning and deep learning models for more accurate binding affinity prediction. arxiv.org

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Predicted Ki (nM) | Reference |

| Benzenesulfonamide-triazole derivative | Carbonic Anhydrase I | -5.13 | - | nih.gov |

| Benzenesulfonamide-triazole derivative | Carbonic Anhydrase II | -5.32 | - | nih.gov |

| Indole-based benzenesulfonamide (B165840) | Carbonic Anhydrase II | - | 7.1 | arxiv.org |

| N-(4-sulfamoylphenyl) derivative | Ecto-5'-nucleotidase | - | 1900 | nih.gov |

This table presents illustrative data for benzenesulfonamide derivatives, as specific data for this compound is not available in the cited literature.

Ligand-Protein Interaction Profiling

Following the identification of a potential binding pose through docking, a detailed analysis of the interactions between the ligand and the protein is crucial. This ligand-protein interaction profiling helps to understand the molecular basis of binding and to identify key residues involved in the interaction. nih.gov For sulfonamides, the sulfonamide group (-SO2NH-) is a key pharmacophore known to participate in important interactions. h1.co

Hydrogen bonds are among the most significant interactions in protein-ligand recognition, contributing to both binding affinity and specificity. epa.govnih.gov The sulfonamide moiety can act as both a hydrogen bond donor (from the NH group) and acceptor (from the oxygen atoms). h1.coacs.org The cyano group (-C≡N) in this compound can also act as a hydrogen bond acceptor.

Other important interactions include:

Hydrophobic interactions: The ethylbenzene (B125841) part of the molecule can form favorable interactions with nonpolar residues in the binding pocket.

Electrostatic interactions: The distribution of charge on the molecule influences its long-range interactions with the protein.

Computational tools can generate detailed 2D and 3D diagrams that visualize these interactions. While a specific interaction profile for this compound is not documented, the table below provides examples of key amino acid interactions observed for other sulfonamide derivatives with their target proteins.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Sulfanilamide derivative | Dihydropteroate Synthase | Arg63, Ser219, Arg220 | Hydrogen Bond | researchgate.net |

| Sulfonamide-based inhibitor | Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Hydrogen Bond, Metal Coordination | utrgv.edu |

| Sulfonamide derivative | Myoglobin | Arg31, Ser35, Glu52, Lys56 | Hydrogen Bond | acs.org |

| Dihydroisoquinoline-sulfonamide | Cyclin-Dependent Kinase 6 (CDK6) | Lys43, Val101, Asp104 | Hydrogen Bond, Hydrophobic | nih.gov |

This table illustrates typical ligand-protein interactions for sulfonamide derivatives, as specific data for this compound is not available in the cited literature.

Conformational Dynamics and Stability of Compound-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, in reality, both the protein and the ligand are dynamic entities. frontiersin.org Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. springernature.comnih.gov By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational dynamics and stability of the compound-target complex. frontiersin.orgbohrium.com

For a compound like this compound, MD simulations can:

Assess the stability of the binding pose predicted by docking. An unstable pose might see the ligand dissociating from the binding pocket over the course of the simulation.

Reveal conformational changes in the protein upon ligand binding. researchgate.netnih.gov

Identify the role of water molecules in mediating protein-ligand interactions.

Provide a more accurate estimation of binding free energies by accounting for entropic contributions.

The conformational preferences of the sulfonamide group itself are a critical factor in its biological activity. researchgate.net Theoretical studies have shown that the orientation of the sulfonamide group relative to the aromatic ring can significantly impact binding affinity. nih.gov MD simulations can explore these conformational changes within the dynamic environment of the protein's binding site.

Although no specific MD simulation studies have been published for this compound, the general findings from simulations of other protein-sulfonamide complexes highlight the importance of considering the dynamic nature of these interactions for a comprehensive understanding of their mechanism of action. researchgate.net

Structure Activity Relationship Sar and Ligand Design Paradigms for 3 Cyano N Ethylbenzene 1 Sulfonamide Derivatives

Elucidating Key Structural Features Influencing Biological Activity

The cyano (C≡N) group is a versatile and increasingly important functional group in medicinal chemistry. nih.gov Though often considered a classic bioisostere for halogens or a methyl group, its unique electronic properties and geometry confer distinct advantages in ligand design. cambridgemedchemconsulting.com The nitrile group is highly polar and can act as a hydrogen bond acceptor. nih.gov This allows it to form crucial interactions with hydrogen bond donors, such as the amide functions of amino acid residues like asparagine, within a target's active site. taylorandfrancis.com

Furthermore, the cyano group's strong electron-withdrawing nature can significantly modulate the electronic density of the benzene (B151609) ring to which it is attached. nih.govnih.gov This can influence the pKa of other functional groups and enhance π-π or other aromatic interactions with the target protein. In some contexts, the cyano moiety does not have a fixed binding pattern but is crucial for receiving external interactions. nih.gov Its incorporation into a lead compound can lead to enhanced binding affinity and an improved pharmacokinetic profile. nih.gov The metabolic stability of the cyano group is also a key feature, as it is generally resistant to phase I or phase II metabolizing enzymes. nih.govresearchgate.net

| Functional Group | Van der Waals Radius (Å) | Dipole Moment (D) | Hydrogen Bonding Capability |

|---|---|---|---|

| -C≡N (Cyano) | 1.60 | ~3.5 - 4.0 | Acceptor |

| -F (Fluoro) | 1.47 | ~1.4 | Weak Acceptor |

| -Cl (Chloro) | 1.75 | ~1.5 | Weak Acceptor |

| -CH3 (Methyl) | 2.00 | ~0.4 | None |

The substitution pattern on the sulfonamide nitrogen atom is a critical determinant of a compound's pharmacological and pharmacokinetic properties. The presence of the N-ethyl group in 3-Cyano-N-ethylbenzene-1-sulfonamide can influence several factors, including lipophilicity, metabolic stability, and binding interactions.

The sulfonamide (-SO2NH-) functional group is a cornerstone in medicinal chemistry, recognized for its critical role in the activity of numerous drugs. nih.govopenaccesspub.org One of its most significant functions is acting as a zinc-binding group (ZBG). mdpi.com In many metalloenzymes, such as carbonic anhydrases, the sulfonamide moiety coordinates with the zinc ion present in the active site, leading to potent inhibition of the enzyme. nih.govmdpi.com

Beyond its role as a ZBG, the sulfonamide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the oxygens). mdpi.com This allows it to form a network of hydrogen bonds with key amino acid residues in a receptor's binding pocket, such as histidine, threonine, and glutamine, firmly anchoring the ligand. mdpi.com The tetrahedral geometry of the sulfur atom in the sulfonamide group also influences the spatial arrangement of its substituents, which can be crucial for achieving the correct orientation for optimal target binding. researchgate.net The sulfonamide group is generally more stable in biological systems than a corresponding amide or carboxylic acid group. researchgate.net

Rational Design of Novel this compound Analogues

Building upon the SAR insights, medicinal chemists can employ rational design strategies to create novel analogues of this compound. These strategies aim to optimize potency, selectivity, and pharmacokinetic properties by systematically modifying the lead structure.

Bioisosterism is a powerful strategy in drug design where one atom or group of atoms is replaced with another, resulting in a new molecule with similar biological properties. cambridgemedchemconsulting.comslideshare.net This technique can be used to address issues such as metabolism, toxicity, or patentability while retaining or improving desired activity. nih.gov

For this compound, several bioisosteric replacements could be considered:

Cyano Group: The nitrile can be replaced with other small, electron-withdrawing groups. Halogens (e.g., -F, -Cl) are common classical bioisosteres. cambridgemedchemconsulting.com Non-classical bioisosteres could include heterocyclic rings like oxadiazole or triazole, which can mimic the hydrogen bond accepting properties and electronic profile of the cyano group.

N-Ethyl Group: The ethyl group could be replaced with other alkyl chains (e.g., methyl, propyl) to fine-tune lipophilicity. Cycloalkyl groups (e.g., cyclopropyl) could be introduced to add rigidity and explore different binding conformations. slideshare.net Introducing heteroatoms into the chain (e.g., -CH2CH2OCH3) could improve solubility and introduce new hydrogen bonding opportunities.

Sulfonamide Moiety: While the sulfonamide is often key to activity, it can sometimes be replaced if it contributes to undesirable properties. Tetrazoles and carboxylic acids are well-known non-classical bioisosteres for the sulfonamide group, particularly in its role as an acidic mimic and hydrogen bonder. u-tokyo.ac.jp

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Cyano (-C≡N) | Thiazole ring | Mimic H-bond acceptor, alter electronics, improve metabolic profile. |

| N-Ethyl (-NHCH2CH3) | N-Cyclopropyl | Increase rigidity, explore new binding vectors, potentially improve potency. |

| Sulfonamide (-SO2NH-) | Tetrazole | Mimic acidic properties and H-bonding, potentially alter off-target effects. u-tokyo.ac.jp |

| Benzene Ring | Pyridine or Thiophene Ring | Alter solubility, introduce H-bond acceptors (-N=), modulate aromatic interactions. cambridgemedchemconsulting.com |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov For this compound, a pharmacophore model would likely include a hydrogen bond acceptor (cyano group), a hydrogen bond donor/acceptor feature (sulfonamide), a hydrophobic feature (ethyl group), and an aromatic ring.

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to find new molecules that match the model, even if they have a completely different underlying chemical structure. This process is known as scaffold hopping . nih.govmdpi.com Instead of making small modifications to the original benzene-sulfonamide scaffold, this strategy seeks entirely new core structures (scaffolds) that can properly orient the key pharmacophoric elements. mdpi.com This approach is highly valuable for discovering novel chemical series with potentially superior properties, such as improved potency, better pharmacokinetics, or a novel intellectual property position. nih.govmdpi.com

Strategies for Enhancing Selectivity and Potency

The development of derivatives of this compound with enhanced potency and selectivity is a primary objective in medicinal chemistry. Achieving this requires a systematic approach to structural modification, leveraging established paradigms in ligand design to optimize interactions with the desired biological target while minimizing engagement with off-target proteins. Key strategies revolve around scaffold modification, modulation of physicochemical properties, and the application of bioisosteric replacements.

A predominant strategy involves the "tail approach," which has been successfully used in the design of various benzenesulfonamide (B165840) derivatives, including potent and selective carbonic anhydrase inhibitors. nih.govacs.org This method involves adding chemical extensions or "tails" to the core benzenesulfonamide scaffold. These tails can probe specific sub-pockets within a target's active site, leading to additional favorable interactions—such as hydrogen bonds, van der Waals forces, or ionic bonds—that can significantly increase both binding affinity (potency) and selectivity. For instance, the incorporation of amino acid or guanidine-GABA moieties has been shown to yield benzenesulfonamides with nanomolar inhibitory activity and high selectivity for bacterial carbonic anhydrase isoforms over their human counterparts. nih.gov

Fine-tuning the physicochemical properties of the molecule is another critical strategy. For benzenesulfonamide derivatives designed as cyclooxygenase (COX) inhibitors, lipophilicity and molecular size have been identified as crucial features for achieving high potency and selectivity for the COX-2 isoform over COX-1. academie-sciences.fr Conversely, properties such as the dipole moment and the number of hydrogen bond donors are critical for binding to COX-1. academie-sciences.fr Therefore, systematic modifications to the this compound scaffold—such as the introduction of different halogens or other substituents on the benzene ring—can modulate these properties to favor binding to a specific target. academie-sciences.fr Furthermore, the acidity (pKa) of the sulfonamide NH group can be a key determinant of activity, a feature that can be adjusted by placing electron-withdrawing or electron-donating groups on the aromatic ring. nih.gov

Bioisosteric replacement and core scaffold modification represent a third avenue for optimization. This involves replacing functional groups with others that have similar physical or chemical properties to improve the compound's pharmacological profile. In the context of this compound, the cyano group could be replaced with other electron-withdrawing groups, or the N-ethyl group could be substituted with different alkyl or cyclic moieties to alter conformational rigidity and lipophilicity. In some cases, modifying the core aromatic ring itself, for example, by expanding the benzene ring to a naphthalene system, can unlock new, favorable interactions with the target protein, leading to enhanced selectivity. nih.gov The creation of hybrid compounds, where the sulfonamide moiety is linked to another distinct bioactive scaffold, has also proven to be an advantageous strategy for tuning biological activity and overcoming resistance mechanisms. tandfonline.com

The effectiveness of these strategies is often evaluated through iterative cycles of design, synthesis, and biological testing, guided by structure-activity relationship (SAR) studies. The data gathered from these studies inform subsequent design choices, leading to a more refined understanding of the molecular features required for optimal potency and selectivity.

Table 1: Illustrative SAR Strategies for Enhancing Potency and Selectivity of Benzenesulfonamide Derivatives

| Modification Strategy | Example Modification on Core Scaffold | Expected Effect on Potency | Expected Effect on Selectivity | Rationale / Principle |

| Scaffold Extension ("Tail Approach") | Addition of a flexible chain with a terminal carboxylate group. | Increase | Increase for target with a corresponding basic residue. | Forms a specific salt-bridge interaction in the target's active site, enhancing binding affinity. acs.orgnih.gov |

| Modulation of Lipophilicity | Introduction of a halogen (e.g., chlorine, fluorine) at the para-position of the benzene ring. | Increase | Increase for targets with a hydrophobic sub-pocket (e.g., COX-2). | The halogen occupies a specific hydrophobic pocket present in the target isoform but absent in others. academie-sciences.fr |

| Hydrogen Bonding Potential | Incorporation of a carboxamide or other hydrogen bond donor/acceptor group. | Increase | Increase | Forms additional specific hydrogen bonds with key amino acid residues in the active site. plos.org |

| Core Ring Modification | Replacement of the benzene ring with a naphthalene ring system. | Variable | Increase for specific targets (e.g., endothelin receptors). | Allows for enhanced π-stacking interactions and exploration of different regions within the binding site. nih.gov |

| Modulation of Sulfonamide pKa | Introduction of a strong electron-withdrawing group on the benzene ring. | Increase | Variable | Lowers the pKa of the sulfonamide NH, promoting the anionic form that often coordinates with a key metal ion (e.g., Zn²⁺) in metalloenzymes. nih.gov |

| Bioisosteric Replacement | Substitution of the N-ethyl group with a cyclopropyl group. | Increase | Variable | Introduces conformational constraint, potentially locking the molecule into a more favorable binding pose and improving metabolic stability. |

Advanced Analytical Methodologies for Quantification and Detection of Sulfonamide Compounds

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Techniques

Coupled with Mass Spectrometry (LC-MS/MS, HRMS)

The coupling of liquid chromatography with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective determination of sulfonamides. nih.gov Sulfonamides are readily protonated under acidic conditions, making them suitable for positive electrospray ionization (ESI+). hpst.cz In tandem MS, the precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent selectivity and significantly reduces matrix interference. hpst.cz

LC-MS/MS methods demonstrate exceptional linearity over a wide concentration range and achieve very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. hpst.cznih.gov For instance, a UHPLC-MS/MS method for monitoring sulfonamides in soil was able to determine concentrations in the range of 1.5–10.5 ng/g. nih.gov High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QToF-MS), offers an alternative by providing accurate mass measurements of both precursor and fragment ions, which aids in the identification and confirmation of target compounds and allows for the screening of unknown transformation products. researchgate.netresearchgate.net

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for trace analysis of sulfonamides are critical to ensure the reliability of the results. Validation is typically performed following international guidelines, such as the European Commission Decision 2002/657/EC. nih.govresearchgate.net Key validation parameters include linearity, specificity, accuracy (recovery), precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ). nih.govresearchgate.net

Methods are validated to be accurate, with recovery values typically falling within the 85% to 115% range. wu.ac.thwu.ac.th Linearity is often established over a significant concentration range, with correlation coefficients (r²) greater than 0.99 being a common requirement. wu.ac.thwu.ac.th The sensitivity of these methods is demonstrated by low limits of detection (LOD) and quantification (LOQ), which can be in the µg/kg range for food and environmental samples. nih.gov

Below is a table summarizing typical performance characteristics of a validated HPLC method for sulfonamide analysis.

| Validation Parameter | Typical Performance | Reference |

|---|---|---|

| Linearity (r²) | > 0.995 | nih.gov |

| Recovery | 79.3–114.0% | nih.gov |

| Repeatability (RSD) | 2.7–9.1% | nih.gov |

| Reproducibility (RSD) | 5.9–14.9% | nih.gov |

| Limit of Detection (LOD) | 34.5–79.5 µg/kg | nih.gov |

| Limit of Quantification (LOQ) | 41.3–89.9 µg/kg | nih.gov |

Capillary Electrophoresis (CE) Coupled with Mass Spectrometry (CE-MS/MS)

Capillary Electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of sulfonamides. researchgate.netdocumentsdelivered.com CE separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry, CE-MS/MS provides a highly sensitive and rapid analytical method. nih.govacs.org This technique is particularly advantageous for the analysis of charged or polar compounds. The separation in CE is typically performed in a fused silica capillary, and various parameters such as the buffer pH, concentration, and applied voltage are optimized to achieve the best separation. nih.gov For sulfonamide analysis, a phosphate buffer is often used. nih.gov The direct coupling of CE with MS allows for the confident identification and quantification of analytes at low concentrations. nih.govacs.org

Novel Sample Preparation Techniques for Complex Matrices

The analysis of trace levels of sulfonamides in complex matrices such as environmental water, soil, and food products requires efficient sample preparation to remove interfering substances and pre-concentrate the analytes. mdpi.com

Solid-Phase Extraction (SPE) Advancements

Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and pre-concentration of sulfonamides from liquid samples. hpst.czmdpi.comnih.gov It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. The interfering components are washed away, and the analytes are then eluted with a small volume of an organic solvent. hpst.cz Various sorbents are used for sulfonamide extraction, with hydrophilic-lipophilic balance (HLB) and Strata-SCX cartridges being common choices. nih.govmolnar-institute.com The efficiency of the SPE process is influenced by factors such as the sample pH, the type and volume of the elution solvent, and the flow rate. hpst.cznih.gov Recent advancements include the development of automated SPE systems that reduce manual labor, improve reproducibility, and decrease sample processing time. nih.gov

Miniaturized Extraction Approaches

In line with the principles of green analytical chemistry, there has been a significant trend towards the miniaturization of sample preparation techniques. mdpi.com These methods aim to reduce the consumption of organic solvents and the sample volume required for analysis.

Dispersive Micro-Solid Phase Extraction (d-µ-SPE): This technique uses a small amount of sorbent dispersed directly into the sample solution. After a period of agitation, the sorbent with the adsorbed analytes is separated by centrifugation or filtration. mdpi.com

Stir Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a sorptive material (commonly polydimethylsiloxane) is used to extract analytes from a sample. The analytes are then thermally or chemically desorbed for analysis. mdpi.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized version of SPE where the sorbent is packed into a syringe. This allows for the handling of small sample volumes and easy integration with chromatographic systems. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for efficient extraction of the analytes. mdpi.com

Magnetic Solid-Phase Extraction (MSPE): This approach utilizes magnetic nanoparticles as the sorbent. The magnetic properties allow for easy and rapid separation of the sorbent from the sample matrix using an external magnet, simplifying the extraction process. nih.gov

These innovative and miniaturized sample preparation techniques, combined with advanced chromatographic and mass spectrometric methods, provide the necessary tools for the accurate and reliable quantification and detection of 3-Cyano-n-ethylbenzene-1-sulfonamide and other sulfonamides in a variety of complex samples.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Cyano-N-ethylbenzene-1-sulfonamide, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where benzene-1-sulfonyl chloride derivatives react with ethylamine in anhydrous dichloromethane under inert conditions (N₂ atmosphere). Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of sulfonyl chloride to ethylamine to ensure complete reaction .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol removes unreacted starting materials .

- Purity Validation : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm with HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the sulfonamide group via S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and nitrile C≡N absorption (~2240 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows ethyl group signals (δ 1.1 ppm, triplet, -CH₂CH₃; δ 3.3 ppm, quartet, N-CH₂). ¹³C NMR confirms the cyano carbon at δ ~115 ppm .

- Mass Spectrometry : ESI-MS in positive mode reveals [M+H]⁺ peaks matching the molecular weight (e.g., m/z 239.2 for C₉H₁₀N₂O₂S) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 4 weeks. Analyze degradation via HPLC every 7 days .

- Light Sensitivity : Expose samples to UV light (254 nm) for 24–72 hours and monitor photodegradation products .

- Recommendation : Store in amber vials at –20°C under desiccation to minimize hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonamide’s electron-withdrawing cyano group activates the benzene ring for electrophilic substitution. Key observations:

- Kinetic Studies : Use stopped-flow UV-Vis to track reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Rate constants correlate with Hammett σ values .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal partial positive charge on the sulfonyl sulfur, facilitating nucleophilic attack .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) and adjust for differences in experimental conditions (pH, temperature) .

- Structural Analogues : Test this compound alongside derivatives (e.g., chloro or methyl substituents) to isolate electronic vs. steric effects .

Q. What strategies are recommended for designing in vitro assays to evaluate the compound’s antimicrobial potential?

- Methodological Answer :

- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include sulfamethoxazole as a positive control .

- Biofilm Inhibition : Treat pre-formed biofilms with 10–100 µg/mL compound for 24 hours. Quantify biomass via crystal violet staining .

- Cytotoxicity Screening : Parallel testing on mammalian cells (e.g., HepG2) ensures selectivity (therapeutic index ≥10) .

Q. How can crystallographic data improve understanding of the compound’s structure-activity relationships?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation (ethanol/water 1:1). Resolve the structure to determine bond angles and planarity of the sulfonamide group, which influences receptor binding .

- Docking Studies : Use resolved crystal structures (e.g., PDB 3TZS) to model interactions with target enzymes (e.g., carbonic anhydrase) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .

- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Reproducibility : Perform triplicate experiments and report %RSD for key parameters (e.g., <15% for IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.